molecular formula C12H12N2O4 B2882950 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500026-33-5

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2882950
CAS No.: 500026-33-5
M. Wt: 248.238
InChI Key: OAQGUCLRBDBMQR-UHFFFAOYSA-N
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Description

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 3-methoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Propanoic Acid Moiety: The oxadiazole intermediate can then be reacted with a suitable propanoic acid derivative to form the final product. This step may involve esterification or amidation reactions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.

    Reduction: Formation of amine derivatives or other reduced products.

    Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the oxadiazole ring.

    3-(3-Hydroxyphenyl)propionic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

    3-(4-Cyanophenyl)propionic acid: Similar structure but has a cyano group instead of a methoxy group.

Uniqueness

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the oxadiazole ring enhances the compound’s potential for various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-2-3-8(7-9)12-13-10(18-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQGUCLRBDBMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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